PROTAC MDM2 Degrader-3

Vue d'ensemble

Description

Le dégradeur PROTAC MDM2-3 est un composé qui tire parti de la technologie des chimères ciblant la protéolyse pour dégrader la protéine MDM2 (murine double minute 2). Ce composé est constitué d'un inhibiteur MDM2 hautement efficace, d'un lieur et du ligand MDM2 pour la ligase E3 ubiquitine . La protéine MDM2 est une ligase E3 oncogénique qui dégrade efficacement le suppresseur de tumeur p53 . En ciblant et en dégradant MDM2, le dégradeur PROTAC MDM2-3 vise à restaurer l'activité de suppression des tumeurs de p53, ce qui en fait un candidat prometteur pour la thérapie du cancer .

Méthodes De Préparation

La synthèse du dégradeur PROTAC MDM2-3 implique plusieurs étapes :

Synthèse de l'inhibiteur MDM2 : L'inhibiteur est synthétisé par une série de réactions organiques, notamment la condensation, la cyclisation et les modifications des groupes fonctionnels.

Attachement du lieur : L'inhibiteur synthétisé est ensuite attaché à une molécule de lieur par une réaction de couplage. Le choix du lieur est crucial pour la stabilité et l'efficacité du composé final.

Attachement du ligand de la ligase E3 : La dernière étape consiste à attacher le ligand de la ligase E3 au complexe inhibiteur-lieur.

Les méthodes de production industrielle du dégradeur PROTAC MDM2-3 sont encore en cours de développement, mais elles suivent généralement les mêmes voies synthétiques avec des optimisations pour la production à grande échelle .

Analyse Des Réactions Chimiques

Le dégradeur PROTAC MDM2-3 subit plusieurs types de réactions chimiques :

Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau des groupes fonctionnels de l'inhibiteur et du lieur.

Réduction : Des réactions de réduction peuvent se produire aux mêmes sites que l'oxydation, selon les conditions de réaction.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et des nucléophiles comme les amines et les thiols. Les principaux produits formés à partir de ces réactions sont les composés intermédiaires qui conduisent finalement à la molécule finale de dégradeur PROTAC MDM2-3 .

Applications de la recherche scientifique

Le dégradeur PROTAC MDM2-3 a une large gamme d'applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier l'efficacité de la technologie des chimères ciblant la protéolyse dans la dégradation de protéines spécifiques.

Biologie : Les chercheurs l'utilisent pour étudier le rôle de MDM2 dans les processus cellulaires et son interaction avec p53.

Mécanisme d'action

Le dégradeur PROTAC MDM2-3 exerce ses effets en induisant la dégradation de la protéine MDM2. Le composé se lie à la fois à MDM2 et à une ligase E3 ubiquitine, les rapprochant. Cette interaction facilite l'ubiquitination de MDM2, la marquant pour la dégradation par le protéasome. En conséquence, les niveaux de MDM2 diminuent, ce qui conduit à la stabilisation et à l'activation de p53. Cette activation de p53 déclenche l'arrêt du cycle cellulaire et l'apoptose dans les cellules cancéreuses .

Applications De Recherche Scientifique

PROTAC MDM2 Degrader-3 has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the efficacy of proteolysis targeting chimera technology in degrading specific proteins.

Biology: Researchers use it to investigate the role of mouse double minute 2 in cellular processes and its interaction with p53.

Mécanisme D'action

PROTAC MDM2 Degrader-3 exerts its effects by inducing the degradation of the mouse double minute 2 protein. The compound binds to both mouse double minute 2 and an E3 ubiquitin ligase, bringing them into close proximity. This interaction facilitates the ubiquitination of mouse double minute 2, marking it for degradation by the proteasome. As a result, the levels of mouse double minute 2 decrease, leading to the stabilization and activation of p53. This activation of p53 triggers cell cycle arrest and apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Le dégradeur PROTAC MDM2-3 est unique en son genre en raison de sa capacité à cibler et à dégrader MDM2 efficacement. Les composés similaires comprennent :

Ces composés mettent en évidence la polyvalence et le potentiel de la technologie des chimères ciblant la protéolyse dans le développement de thérapies anticancéreuses ciblées.

Activité Biologique

Proteolysis-targeting chimeras (PROTACs) represent a novel class of therapeutic agents designed to induce targeted protein degradation. Among these, PROTAC MDM2 Degrader-3 has emerged as a significant compound due to its ability to selectively degrade the MDM2 protein, which is a critical negative regulator of the p53 tumor suppressor. The biological activity of this compound is vital in the context of cancer therapy, particularly for tumors with dysfunctional p53 pathways.

The mechanism by which this compound operates involves the recruitment of the MDM2 E3 ubiquitin ligase to facilitate the ubiquitination and subsequent proteasomal degradation of target proteins. This process not only reduces MDM2 levels but also stabilizes p53, allowing it to exert its tumor-suppressive functions.

Key Mechanisms:

- MDM2 Binding : PROTACs like MDM2 Degrader-3 bind to the p53-binding site on MDM2, inhibiting its interaction with p53 and promoting degradation.

- Ubiquitination : The compound recruits E3 ligases (e.g., VHL or CRBN) to ubiquitinate MDM2, marking it for degradation.

- p53 Stabilization : As MDM2 levels decrease, p53 is stabilized, leading to enhanced transcriptional activity that can induce cell cycle arrest or apoptosis in cancer cells.

In Vitro Studies

Research indicates that this compound exhibits potent anti-cancer activity across various cancer cell lines, particularly those with wild-type p53. For instance, studies have shown that this compound can effectively induce apoptosis in triple-negative breast cancer (TNBC) cells that have lost p53 function.

Table 1: Summary of Biological Activity in Cancer Cell Lines

| Cell Line | p53 Status | IC50 (nM) | Effect |

|---|---|---|---|

| TNBC (e.g., MDA-MB-231) | Mutant | 63 ± 3 | Induces apoptosis |

| Leukemia (RS4;11) | Wild-type | 35 | Complete tumor regression |

| NSCLC (A549) | Wild-type | 24.6 | Significant growth inhibition |

In Vivo Studies

In vivo experiments using xenograft models have demonstrated that this compound leads to significant tumor regression and improved survival rates compared to traditional MDM2 inhibitors.

Case Studies

- Triple-Negative Breast Cancer : A study highlighted that treatment with this compound resulted in apoptosis in TNBC cells and showed superior efficacy compared to existing therapies.

- Acute Leukemias : In models of acute leukemia, administration of this compound led to a marked reduction in tumor burden, showcasing its potential as a therapeutic agent in hematological malignancies.

Structural Insights

The design of this compound incorporates key structural elements that enhance its binding affinity and degradation capability. The compound typically features:

- A ligand for MDM2 that ensures high specificity.

- A linker that connects the ligand to an E3 ligase recruiter.

- Modifications that improve pharmacokinetic properties and cellular uptake.

Table 2: Structural Characteristics of PROTAC MDM2 Degraders

| Compound | MDM2 Ligand | E3 Ligase Recruiter | Linker Type |

|---|---|---|---|

| This compound | Nutlin-based | VHL | PEG-based |

| MD-224 | MI-1061 | CRBN | Aliphatic linker |

Propriétés

IUPAC Name |

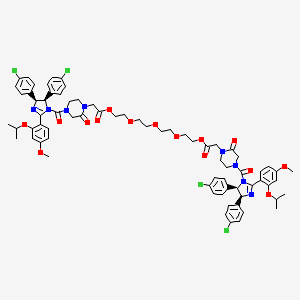

2-[2-[2-[2-[2-[4-[(4S,5R)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl]acetyl]oxyethoxy]ethoxy]ethoxy]ethyl 2-[4-[(4S,5R)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C72H78Cl4N8O15/c1-45(2)98-59-39-55(91-5)23-25-57(59)69-77-65(47-7-15-51(73)16-8-47)67(49-11-19-53(75)20-12-49)83(69)71(89)81-29-27-79(61(85)41-81)43-63(87)96-37-35-94-33-31-93-32-34-95-36-38-97-64(88)44-80-28-30-82(42-62(80)86)72(90)84-68(50-13-21-54(76)22-14-50)66(48-9-17-52(74)18-10-48)78-70(84)58-26-24-56(92-6)40-60(58)99-46(3)4/h7-26,39-40,45-46,65-68H,27-38,41-44H2,1-6H3/t65-,66-,67+,68+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KECKJSNYFPFODX-PINBWVOXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCN(C(=O)C3)CC(=O)OCCOCCOCCOCCOC(=O)CN4CCN(CC4=O)C(=O)N5C(C(N=C5C6=C(C=C(C=C6)OC)OC(C)C)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C9=CC=C(C=C9)Cl)C1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1=C(C=CC(=C1)OC)C2=N[C@H]([C@H](N2C(=O)N3CCN(C(=O)C3)CC(=O)OCCOCCOCCOCCOC(=O)CN4CCN(CC4=O)C(=O)N5[C@@H]([C@@H](N=C5C6=C(C=C(C=C6)OC)OC(C)C)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C9=CC=C(C=C9)Cl)C1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H78Cl4N8O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1437.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.